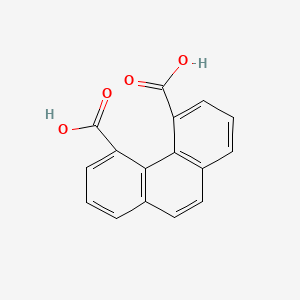

Phenanthrene-4,5-dicarboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

phenanthrene-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGXPRCIICFJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203055 | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-82-8 | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Phenanthrene 4,5 Dicarboxylic Acid

Classical Oxidation Routes

Traditional methods for synthesizing phenanthrene-4,5-dicarboxylic acid primarily rely on the oxidation of appropriately substituted phenanthrene (B1679779) precursors. These methods often employ strong oxidizing agents to convert alkyl or other functional groups into carboxylic acid moieties.

Chromic acid (H₂CrO₄) is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids. libretexts.orgmasterorganicchemistry.com It is typically generated in situ by reacting sources like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) with a strong acid, such as sulfuric acid. libretexts.orgyoutube.com In the context of phenanthrene chemistry, chromic acid can be used to oxidize phenanthrene derivatives, such as 4,5-dimethylphenanthrene, to yield this compound. The methyl groups at the 4 and 5 positions of the phenanthrene core are oxidized to carboxylic acid groups. youtube.com The general mechanism involves the oxidation of the alkyl side chains, while the aromatic rings remain intact under controlled conditions.

Interactive Data Table: Chromic Acid-Based Oxidation

| Precursor | Oxidizing Agent | Product | Key Feature |

|---|---|---|---|

| 4,5-Dimethylphenanthrene | Chromic Acid (H₂CrO₄) | This compound | Oxidation of methyl groups to carboxylic acids. |

| Primary Alcohols | Chromic Acid (H₂CrO₄) | Carboxylic Acids | General transformation. masterorganicchemistry.com |

Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent widely used for the synthesis of carboxylic acids from alkylarenes. nih.govresearchgate.net When phenanthrene is treated with potassium permanganate in a polar solvent, the reaction can lead to the cleavage of the aromatic rings, ultimately forming various oxidation products. nih.govnih.gov However, by starting with a substituted phenanthrene, such as one with oxidizable groups at the 4 and 5 positions, it is possible to selectively form this compound. The reaction conditions, such as temperature and the concentration of the oxidizing agent, must be carefully controlled to achieve the desired product without extensive degradation of the phenanthrene skeleton. libretexts.org The oxidation rate of polycyclic aromatic hydrocarbons like phenanthrene increases with the number of fused rings. nih.gov

Interactive Data Table: Potassium Permanganate Oxidation

| Reactant | Oxidizing Agent | Conditions | Potential Product |

|---|---|---|---|

| Phenanthrene | Potassium Permanganate (KMnO₄) | Polar Solvent | Ring cleavage products nih.govnih.gov |

Palladium-Catalyzed Cyclization Approaches to this compound Scaffolds

Modern synthetic strategies are increasingly moving towards transition metal-catalyzed reactions, which often offer higher efficiency and selectivity. Palladium-catalyzed cross-coupling and C-H activation reactions are powerful tools for constructing complex aromatic systems. nih.gov The synthesis of the phenanthrene core itself can be achieved through various methods, including the Haworth synthesis and the Bardhan-Sengupta synthesis. quimicaorganica.org More contemporary approaches involve palladium-catalyzed intramolecular dehydrogenative coupling, which can form the phenanthrene ring system from suitable precursors. nih.gov While not a direct synthesis of this compound, these methods can be employed to create a phenanthrene scaffold that is already functionalized or can be subsequently oxidized to the desired dicarboxylic acid. For example, a biphenyl (B1667301) derivative with appropriate side chains could undergo a palladium-catalyzed cyclization to form the phenanthrene ring, with the side chains later being converted to carboxylic acid groups.

Derivatization Strategies for Advanced Research

This compound can be further modified to create a range of derivatives with specific properties for analytical or materials science applications.

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for separating and identifying volatile and thermally stable compounds. nih.gov Carboxylic acids, including this compound, are generally not suitable for direct GC-MS analysis due to their low volatility and tendency to adsorb onto the chromatographic column. To overcome this, they are often converted into their more volatile ester derivatives prior to analysis. nih.gov Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this derivatization. psu.edu For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield dimethyl phenanthrene-4,5-dicarboxylate, which is more amenable to GC-MS analysis.

The two adjacent carboxylic acid groups in this compound can readily undergo intramolecular dehydration to form a cyclic anhydride (B1165640). This reaction is typically achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent. The resulting phenanthrene-4,5-dicarboxylic anhydride is a valuable synthetic intermediate. acs.org This anhydride can then be reacted with primary amines or ammonia (B1221849) to form the corresponding imides. The formation of imides introduces nitrogen into the molecular structure, which can significantly alter the electronic and photophysical properties of the phenanthrene system, making these derivatives of interest in materials science.

Interactive Data Table: Derivatization of this compound

| Reactant | Reagent(s) | Product | Application |

|---|---|---|---|

| This compound | Alcohol (e.g., Methanol), Acid Catalyst | Dicarboxylic Ester | GC-MS Analysis nih.govpsu.edu |

| This compound | Heat, Dehydrating Agent | Phenanthrene-4,5-dicarboxylic anhydride | Synthetic Intermediate acs.org |

Modifications for Polymer Precursors

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers. The phenanthrene unit imparts thermal stability and specific optoelectronic properties to the resulting polymer backbone. However, direct polymerization of the dicarboxylic acid is often inefficient. Therefore, it is typically converted into more reactive derivatives to facilitate polymerization.

The primary modifications involve the conversion of the carboxylic acid groups into dianhydrides or diacyl chlorides. These activated monomers can then undergo polycondensation reactions with appropriate co-monomers, such as diamines or diols, to produce polyimides, polyamides, and polyesters.

Polyimide Synthesis: A common strategy for preparing polyimides involves a two-step process. Initially, this compound is dehydrated, typically by heating with acetic anhydride, to form phenanthrene-4,5-dicarboxylic anhydride . This dianhydride is then reacted with an aromatic or aliphatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). This first step yields a soluble poly(amic acid) precursor. The subsequent step involves thermal or chemical imidization to form the final, often insoluble and highly stable, polyimide. The properties of the resulting polyimide can be tailored by the choice of the diamine co-monomer.

Polyamide and Polyester Synthesis: For the synthesis of polyamides, this compound can be converted to its corresponding diacyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive diacyl chloride can then be subjected to polycondensation with a diamine, typically in a low-temperature solution or interfacial polymerization, to yield a polyamide. Similarly, polyesters can be synthesized by reacting the diacyl chloride with a diol. Alternatively, direct polycondensation of the dicarboxylic acid with a diamine or diol can be achieved at high temperatures, though this method is generally less common for aromatic dicarboxylic acids due to the high temperatures required and potential for side reactions.

The incorporation of the bulky and rigid phenanthrene moiety into the polymer backbone is expected to result in materials with high glass transition temperatures (Tg), excellent thermal stability, and potentially interesting photophysical properties. cymitquimica.com

| Precursor Modification | Reactive Derivative | Target Polymer | Co-monomer |

| Dehydration | Phenanthrene-4,5-dicarboxylic anhydride | Polyimide | Diamine |

| Chlorination | Phenanthrene-4,5-dicarbonyl chloride | Polyamide | Diamine |

| Chlorination | Phenanthrene-4,5-dicarbonyl chloride | Polyester | Diol |

Synthetic Utility as a Precursor in Multi-Step Organic Synthesis

Beyond its use in polymer chemistry, this compound is a valuable starting material for the synthesis of a variety of smaller, well-defined organic molecules. Its functional groups can be manipulated to create a range of phenanthrene derivatives with potential applications in materials science, medicinal chemistry, and as ligands in coordination chemistry.

One of the fundamental transformations of this compound is its conversion to phenanthrene-4,5-dicarboximide . This can be achieved by heating the dicarboxylic acid or its anhydride with ammonia or a primary amine. The resulting imides are often fluorescent and can serve as building blocks for more complex structures or as fluorescent probes themselves.

The carboxylic acid groups can also be reduced to alcohols. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄), both carboxyl groups can be reduced to yield 4,5-bis(hydroxymethyl)phenanthrene . This diol can then be used in subsequent reactions, such as esterifications or conversions to dihalides, opening up further synthetic pathways.

Decarboxylation of this compound can also be a useful synthetic step. While complete decarboxylation to phenanthrene is possible under harsh conditions, selective mono-decarboxylation to yield phenanthrene-4-carboxylic acid can also be achieved. ethz.ch This mono-acid is a valuable intermediate for the synthesis of other monosubstituted phenanthrene derivatives.

Furthermore, the dicarboxylic acid can serve as a precursor for the synthesis of heterocyclic compounds fused to the phenanthrene framework. For example, reaction with hydrazine (B178648) could lead to the formation of a pyridazinedione derivative. These complex heterocyclic systems are of interest for their potential biological activity and electronic properties.

| Starting Material | Reagents/Conditions | Product |

| This compound | Heat, Primary Amine (R-NH₂) | N-substituted Phenanthrene-4,5-dicarboximide |

| This compound | 1. SOCl₂ 2. Primary Amine (R-NH₂) | N-substituted Phenanthrene-4,5-dicarboximide |

| This compound | LiAlH₄, THF | 4,5-bis(hydroxymethyl)phenanthrene |

| This compound | Heat, Copper catalyst | Phenanthrene-4-carboxylic acid or Phenanthrene |

| Phenanthrene-4,5-dicarboxylic anhydride | Hydrazine (N₂H₄) | Phenanthro[4,5-c]pyridazine-5,7(6H)-dione |

Role in Biological and Environmental Transformation Pathways

Intermediate in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)

Phenanthrene-4,5-dicarboxylic acid is a key metabolic intermediate in the breakdown of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) by various microorganisms. Its formation is a critical step in the complex biochemical pathways that transform these persistent environmental pollutants into less complex and often less toxic compounds.

This compound is a well-documented metabolite produced during the biodegradation of pyrene (B120774), a four-ring PAH, by several bacterial species, most notably those belonging to the genus Mycobacterium. nih.govresearchgate.net Strains such as Mycobacterium sp. strain KMS, Mycobacterium vanbaalenii PYR-1, and Mycobacterium sp. strain AP1 have been extensively studied for their ability to utilize pyrene as a source of carbon and energy. nih.govasm.orgasm.org

The primary pathway for this transformation begins with an attack on the C-4 and C-5 positions (the K-region) of the pyrene molecule. asm.org This process is initiated by an enzymatic dioxygenation, leading to the formation of cis-4,5-pyrene-dihydrodiol. asm.orgnih.gov This dihydrodiol is then subjected to dehydrogenation, which re-aromatizes the ring to produce 4,5-dihydroxypyrene (B1240782). nih.gov The subsequent step involves the ortho-cleavage of the diol, which breaks the aromatic ring between the two hydroxyl groups to yield this compound. nih.govnih.govnih.gov The identification of this dicarboxylic acid as a metabolite has been confirmed in cultures of various Mycobacterium strains through analytical techniques like mass spectrometry and nuclear magnetic resonance. nih.gov

While this is the predominant pathway, some bacterial species can also form pyrene-4,5-dione, which can then be further degraded into this compound. asm.orgoup.comresearchgate.net

The conversion of pyrene to and beyond this compound is orchestrated by a series of specific enzymes induced in the presence of the PAH.

Aromatic Ring-Hydroxylating Dioxygenases : This is the initial and crucial class of enzymes that catalyzes the addition of both atoms of molecular oxygen to the pyrene ring, forming cis-4,5-pyrene-dihydrodiol. asm.orgnih.gov Proteomic studies on Mycobacterium sp. strain KMS have shown that the alpha and beta subunits of this dioxygenase are significantly induced by pyrene. nih.govresearchgate.net

Dihydrodiol Dehydrogenases : These enzymes are responsible for the subsequent oxidation of the cis-dihydrodiol to the corresponding catechol, 4,5-dihydroxypyrene. asm.orgnih.gov

Intradiol Dioxygenases : Following the formation of the diol, an intradiol dioxygenase (also referred to as a ring cleavage dioxygenase) cleaves the aromatic ring between the two hydroxyl groups. nih.govnih.gov This ortho-cleavage reaction is what produces this compound. nih.govnih.gov

Decarboxylases : The metabolic journey of this compound often involves decarboxylation, where a carboxyl group is removed. This enzymatic step converts this compound into 4-phenanthroic acid. nih.gov

The table below summarizes the key enzymes and their roles in the metabolic pathway leading to and from this compound.

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Role in Pathway |

| Dioxygenase | Aromatic-ring-hydroxylating dioxygenase | Pyrene | cis-4,5-Pyrene-dihydrodiol | Initial oxidation of the pyrene ring. asm.orgnih.gov |

| Dehydrogenase | Dihydrodiol dehydrogenase | cis-4,5-Pyrene-dihydrodiol | 4,5-Dihydroxypyrene | Rearomatization to form a diol. nih.gov |

| Dioxygenase | Intradiol dioxygenase | 4,5-Dihydroxypyrene | This compound | Ortho-cleavage of the diol ring. nih.govnih.gov |

| Decarboxylase | Decarboxylase | This compound | 4-Phenanthroic acid | Further degradation of the intermediate. nih.gov |

The metabolic fate of this compound is not linear and can diverge into several branching pathways, depending on the microbial strain and environmental conditions.

A primary route of further degradation is the decarboxylation to 4-phenanthroic acid. asm.orgnih.gov This product then typically enters the established degradation pathway for phenanthrene (B1679779). nih.gov This involves another dioxygenation reaction to form 3,4-phenanthrene dihydrodiol-4-carboxylic acid, which is further transformed into 3,4-dihydroxyphenanthrene. nih.gov Ultimately, these pathways lead to intermediates like 1-hydroxy-2-naphthoate (B8527853) and o-phthalate, which can be funneled into central metabolic cycles like the β-ketoadipate pathway. asm.orgnih.gov

Research on Mycobacterium sp. strain AP1 has revealed a novel branching pathway where this compound is not the only product from the initial pyrene ring cleavages. nih.gov This strain can also produce 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid, suggesting a more complex degradation network involving the cleavage of both central rings of the pyrene molecule. nih.gov In some strains, the degradation of 4,5-phenanthrenedicarboxylic acid can also branch into a 5-hydroxy-4-phenanthrenecarboxylic acid pathway. researchgate.net This metabolic diversity highlights the adaptability of microorganisms in mineralizing complex organic pollutants.

The subsequent degradation products of this compound are outlined in the table below.

| Intermediate | Subsequent Degradation Product(s) | Metabolic Pathway |

| This compound | 4-Phenanthroic acid | Decarboxylation / Phenanthrene pathway. nih.gov |

| 4-Phenanthroic acid | 3,4-Phenanthrene dihydrodiol-4-carboxylic acid -> 3,4-Dihydroxyphenanthrene | Phenanthrene degradation pathway. nih.gov |

| 3,4-Dihydroxyphenanthrene | 1-Hydroxy-2-naphthoate -> o-Phthalate | Phthalate (B1215562) pathway. asm.org |

| This compound | 6,6′-Dihydroxy-2,2′-biphenyl dicarboxylic acid | Novel branching pathway in Mycobacterium sp. strain AP1. nih.gov |

Environmental Significance in Bioremediation Research

The role of this compound as a central intermediate in PAH degradation pathways is of significant environmental importance, particularly in the field of bioremediation. Understanding its formation and subsequent breakdown provides crucial insights for developing strategies to clean up sites contaminated with PAHs. asm.org

The presence of this compound and its metabolites in environmental samples can serve as a biomarker, indicating active microbial degradation of pyrene and related PAHs. The efficiency of certain microbial strains, such as Mycobacterium sp. strain KMS, in not only degrading pyrene but also in processing potentially toxic intermediates like pyrene-4,5-dione, makes them strong candidates for use in in-situ bioremediation applications. asm.orgoup.com The catabolic versatility of these microorganisms, demonstrated by the branching pathways originating from intermediates like this compound, suggests they can play a robust role in detoxifying complex mixtures of pollutants found in contaminated soils and sediments. nih.gov By elucidating these intricate metabolic maps, researchers can better predict the environmental fate of PAHs and optimize conditions to enhance their natural attenuation or engineered bioremediation.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the bonding arrangements and functional groups within a molecule. These methods are crucial for confirming the structure of phenanthrene-based materials.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For polymers incorporating the phenanthrene (B1679779) nucleus, the FT-IR spectrum is characterized by a combination of signals from the aromatic core and any appended functional groups.

The phenanthrene moiety itself exhibits characteristic vibrational bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net In-plane C=C stretching vibrations of the fused aromatic rings give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, appear in the 900-650 cm⁻¹ region.

In the context of polymers related to Phenanthrene-4,5-dicarboxylic acid, the most prominent additional peaks would arise from the dicarboxylic acid groups. The degradation of phenanthrene can lead to metabolites containing carboxyl groups, which show characteristic IR absorptions. nih.gov For instance, a strong, broad absorption band corresponding to the O-H stretching of the carboxylic acid dimer would be expected between 3300 and 2500 cm⁻¹. researchgate.net A sharp, intense peak for the carbonyl (C=O) stretching vibration is typically found around 1734 cm⁻¹. nih.gov Furthermore, C-O stretching and O-H bending vibrations would appear in the 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

Table 1: Characteristic FT-IR Vibrational Frequencies for Phenanthrene-Related Polymers

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenanthrene Core | researchgate.net |

| Carboxylic Acid O-H Stretch | 3300 - 2500 (broad) | -COOH | researchgate.net |

| Carbonyl C=O Stretch | ~1734 | -COOH | nih.gov |

| Aromatic C=C Stretch | 1600 - 1450 | Phenanthrene Core | astrochem.org |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbocyclic framework of phenanthrene. High-quality Raman spectra of phenanthrene can be obtained using various laser excitation wavelengths, though near-infrared lasers (e.g., 1064 nm) can help mitigate fluorescence interference that may occur with visible lasers. nih.govlincoln.ac.uk

The Raman spectrum of the phenanthrene structure is dominated by several key features. researchgate.net Intense peaks corresponding to ring "breathing" modes and in-phase C=C stretching vibrations are characteristic. usra.edu Compared to its linear isomer, anthracene, phenanthrene exhibits bathochromic (lower wavenumber) shifts for these peaks. usra.edu The specific positions of Raman peaks can be influenced by factors such as intermolecular interactions in the solid state, with pressure changes causing observable shifts. researchgate.net

For phenanthrene derivatives like P45DCA, the fundamental vibrations of the phenanthrene core would be present, alongside signals from the carboxylic acid substituents. These would include vibrations associated with the C-C bonds connecting the carboxyl groups to the aromatic ring and the internal modes of the -COOH groups themselves.

Table 2: Selected Raman Peaks for Phenanthrene Structures

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~1330 | Ring Breathing / C=C Stretching | researchgate.net |

| Varies | C-C Stretching coupled with C-H Bending | usra.edu |

| Varies | Ring Deformation | usra.edu |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its photophysical properties, such as its ability to absorb and emit light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions). Phenanthrene-based polymers display characteristic absorption spectra originating from the π-conjugated system of the phenanthrene core. researchgate.net

The UV-Vis spectrum of phenanthrene in solution typically shows multiple absorption bands. nih.govphotochemcad.com An intense, structured band is often observed around 251-252 nm, with other significant absorptions appearing at higher wavelengths, including peaks at approximately 273 nm, 281 nm, and 292.5 nm. nih.govresearchgate.net A series of less intense, well-resolved vibronic bands can also be seen at longer wavelengths (e.g., 314 nm, 329.5 nm, 345 nm). nih.gov The exact position and intensity of these bands can be influenced by the solvent and by the aggregation of the molecules, which can cause red-shifts in the absorption peaks. researchgate.net For polymers, these features are generally retained, reflecting the electronic properties of the constituent phenanthrene monomer units.

Table 3: Key UV-Vis Absorption Maxima for Phenanthrene Derivatives in Solution

| Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|

| Chloroform | ~250-275, with shoulders and less intense bands up to 380 nm | researchgate.net |

| Methanol-Ethanol | 251, 273.5, 292.5, 329.5, 345 | nih.gov |

| Cyclohexane | 252 (Molar Absorptivity: 69,200 M⁻¹cm⁻¹) | photochemcad.com |

Many phenanthrene-containing compounds are fluorescent, emitting light after being electronically excited. This property is central to their application in optoelectronic devices and sensors. Solutions of phenanthrene and its derivatives typically exhibit a characteristic blue fluorescence. nih.gov

The fluorescence emission spectrum of phenanthrene is structured, with a primary peak around 365 nm. aatbio.com The molecule has a significant Stokes shift (the difference between the absorption and emission maxima), which is beneficial for fluorescence-based applications. aatbio.com The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, has been reported to be approximately 0.125 for phenanthrene in ethanol. photochemcad.com For some fluorene-based polymers, which share structural similarities, quantum yields can be significantly higher, in the range of 0.51–0.63. nih.gov

In some systems, particularly at higher concentrations, phenanthrene moieties can form excited-state dimers known as excimers, which results in a new, broad, and red-shifted emission band. For example, a dyad containing two phenanthrene units showed both a monomer emission at 351 nm and an excimer emission at 500 nm. rsc.org This phenomenon is highly dependent on the spatial arrangement of the phenanthrene units within the polymer or molecular assembly.

X-ray Diffraction and Crystal Structure Analysis (for phenanthrene derivatives, applicable to P45DCA)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For phenanthrene and its derivatives, XRD provides crucial data on molecular packing, intermolecular interactions, and crystal lattice parameters.

Phenanthrene itself crystallizes in a monoclinic system. nih.govresearchgate.net XRD analysis reveals the unit cell dimensions and the orientation of the molecules within the crystal lattice. This information is fundamental to understanding structure-property relationships in organic solid-state materials. The crystal structure of phenanthrene is well-documented and available in crystallographic databases, such as the Cambridge Structural Database (CCDC). nih.gov

For derivatives like this compound, XRD would be essential to determine how the introduction of the bulky, hydrogen-bonding carboxylic acid groups at the 4 and 5 positions influences the crystal packing. These groups are expected to induce strong intermolecular hydrogen bonding, potentially leading to highly ordered supramolecular architectures that differ significantly from that of the parent phenanthrene. The analysis of diffraction patterns, including the positions and intensities of Bragg reflections, allows for the complete elucidation of this solid-state structure. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict the properties of phenanthrene (B1679779) and its derivatives. researchgate.netspast.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For phenanthrene-4,5-dicarboxylic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Due to steric hindrance between the two carboxylic acid groups located in the bay region of the phenanthrene core, the molecule is expected to be non-planar. The carboxylic acid groups will likely twist out of the plane of the aromatic rings to minimize repulsion. A computational study on anthracene-dicarboxylic acids, a related class of molecules, revealed that while the carboxylic acid groups in 1,4- and 2,6-anthracene dicarboxylic acid are coplanar with the aromatic ring, the groups in 9,10-anthracene dicarboxylic acid (which are in a sterically hindered region similar to the 4,5-positions of phenanthrene) are twisted with a significant dihedral angle of 56.6° in the ground state. researchgate.net A similar significant out-of-plane twist would be anticipated for this compound.

Ab initio molecular dynamics (AIMD) simulations can further illuminate the conformational landscape, especially in different phases where intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing certain conformers. nih.gov

Table 1: Predicted General Structural Features of this compound

| Feature | Predicted Characteristic | Rationale |

|---|---|---|

| Planarity | Non-planar | Steric repulsion between the two adjacent carboxylic acid groups forces them out of the plane of the phenanthrene core. |

| Carboxylic Acid Orientation | Twisted Dihedral Angles | The -COOH groups are expected to rotate relative to the aromatic plane to relieve steric strain, similar to other bay-area substituted PAHs. researchgate.net |

| Intramolecular Hydrogen Bonding | Possible | Depending on the conformation, hydrogen bonding could occur between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of the other. |

DFT calculations provide detailed information about the electronic structure, including the distribution and energy levels of molecular orbitals (MOs). For phenanthrene derivatives, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the electronic transitions and reactivity of the molecule. researchgate.netresearchgate.net

In phenanthrene itself, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic system. researchgate.net The introduction of two electron-withdrawing carboxylic acid groups at the 4 and 5 positions would be expected to significantly lower the energy of both the HOMO and LUMO levels compared to the parent phenanthrene. This is a common effect observed when electron-withdrawing substituents are added to conjugated systems. The Density of States (DOS) plot would show the contribution of different fragments (e.g., the phenanthrene core and the carboxyl groups) to the molecular orbitals at various energy levels.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map of this compound would show regions of negative potential (in red or yellow) localized around the electronegative oxygen atoms of the carboxylic acid groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be found around the acidic hydrogen atoms of the carboxyl groups, highlighting their potential for donation in hydrogen bonds. researchgate.netresearchgate.net The π-system of the phenanthrene rings would also exhibit distinct electrostatic potential features.

Theoretical vibrational analysis through DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, specific peaks in the experimental spectra can be assigned to particular molecular motions (e.g., C=O stretching, O-H bending, C-C stretching of the aromatic rings). For this compound, the most characteristic predicted vibrations would include:

O-H stretching of the carboxylic acid, typically a broad band in the high-frequency region.

C=O stretching of the carbonyl group, a strong, sharp peak.

C-H stretching and bending modes associated with the aromatic rings.

Skeletal vibrations of the fused phenanthrene rings.

A study on the parent phenanthrene molecule used DFT (B3LYP/6-311++G(d,p)) to calculate its vibrational frequencies and found excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net A similar level of theory would be appropriate for analyzing this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.

For phenanthrene derivatives, the HOMO-LUMO gap is highly dependent on the nature and position of the substituents. spast.org Electron-donating groups tend to raise the HOMO level and decrease the gap, while electron-withdrawing groups, such as the carboxylic acids in this compound, lower both the HOMO and LUMO levels. The net effect on the gap can vary, but typically, strong electron-withdrawing groups lead to a smaller energy gap compared to the unsubstituted parent molecule, shifting its absorption to longer wavelengths. DFT calculations on various phenanthrene derivatives have shown band gaps ranging from 1.28 eV to 3.20 eV. spast.org

Table 2: Predicted Frontier Orbital Properties for Phenanthrene Derivatives

| Compound Type | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap (Egap) | Reference for Trend |

|---|---|---|---|---|

| Phenanthrene (Parent) | ~ -5.8 eV | ~ -1.9 eV | ~ 3.9 eV | researchgate.net |

| Phenanthrene w/ Donor Groups | Higher (less negative) | Higher (less negative) | Smaller | researchgate.net |

| This compound | Lower (more negative) | Lower (more negative) | Likely smaller than parent | spast.org |

Note: The values for this compound are predicted based on general trends and require specific calculations for confirmation.

Non-Linear Optical (NLO) Property Predictions for Phenanthrene Derivatives

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry is a key tool for predicting the NLO properties of new molecules. The key parameters are the linear polarizability (α) and the first hyperpolarizability (β), which quantify the NLO response. researchgate.net

Research has shown that phenanthrene derivatives designed with a donor-π-acceptor (D-π-A) motif can exhibit significant NLO properties. researchgate.net In these systems, the phenanthrene core acts as the π-bridge, facilitating intramolecular charge transfer from an electron-donating group to an electron-accepting group. While this compound itself does not fit the classic D-π-A structure (as both substituents are acceptors), the study of such derivatives provides a framework for understanding its electronic response. Calculations on various phenanthrene derivatives have demonstrated that the magnitude of the hyperpolarizability (β) is highly sensitive to the strength and position of the donor and acceptor groups. researchgate.net The presence of two electron-withdrawing carboxyl groups would polarize the molecule, but a large NLO response typically requires the synergistic effect of both strong donor and acceptor groups. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wisc.edu It translates the complex, many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. This analysis is particularly valuable for understanding molecular stability and intramolecular charge transfer (ICT) by quantifying the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. researchgate.netaiu.edu

For this compound, NBO analysis would reveal key electronic features. The phenanthrene core is a polycyclic aromatic hydrocarbon (PAH), and the reactivity of such systems is closely linked to their electronic structure. researchgate.netnih.gov The carboxylic acid groups attached at the 4 and 5 positions, a region known as the "bay" in phenanthrene, introduce significant electronic perturbations.

The primary interactions evaluated by NBO analysis are the donor-acceptor, or stabilization, energies (E(2)). These energies quantify the magnitude of electron delocalization from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In this compound, significant charge transfer interactions would be expected between the lone pairs (LP) of the oxygen atoms in the carboxyl groups and the antibonding orbitals (π*) of the phenanthrene ring, as well as between the π orbitals of the aromatic system.

Key NBO findings for a molecule like this compound would likely include:

Intramolecular Hydrogen Bonding: A potential stabilizing interaction could occur between the hydrogen of one carboxyl group and the oxygen of the other, forming a cyclic hydrogen bond. NBO analysis can quantify the strength of this interaction.

Steric and Electrostatic Effects: The proximity of the two carboxylic acid groups in the bay region leads to steric repulsion. researchgate.net NBO analysis can dissect these steric exchange energies from the electrostatic and charge transfer effects, providing a more complete picture of the forces governing the molecule's preferred conformation. aiu.edu

An illustrative table of expected major donor-acceptor interactions and their stabilization energies, based on typical values for similar functional groups, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) | Interaction Type |

| π (C-C) in Ring | π* (C=O) | 5-15 | π-conjugation (Ring to COOH) |

| LP (O) in C=O | π* (C-C) in Ring | 10-20 | n→π* (Carbonyl O to Ring) |

| LP (O) in O-H | σ* (C-C) in Ring | 2-5 | n→σ* hyperconjugation |

| π (C=O) | π* (C-C) in Ring | 5-10 | π-conjugation (COOH to Ring) |

This table is illustrative. Actual E(2) values require specific quantum chemical calculations for this compound.

Molecular Simulation Techniques (e.g., for solubility prediction of related compounds)

Molecular simulation techniques, particularly molecular dynamics (MD), have become powerful tools for predicting the solubility of organic compounds. acs.orguchicago.edu These methods model the behavior of molecules over time, providing insights into thermodynamic properties like the free energy of solvation, which is essential for calculating solubility. researchgate.net Predicting solubility is crucial in fields like pharmaceutical development, where it affects a drug's bioavailability. uchicago.edunih.gov

While direct solubility prediction for this compound is not widely reported, the methodologies have been successfully applied to its parent compound, phenanthrene, and other sparingly soluble solids. researchgate.netdntb.gov.ua The solubility of a solid in a solvent is determined by the equilibrium where the chemical potential of the solute in the crystalline state equals its chemical potential in the solution. researchgate.net

Several MD-based approaches are used to compute solubility:

Thermodynamic Cycles: This indirect method involves calculating the free energy of solvation. The solubility is then determined by combining this value with the free energy of the pure solid crystal. uchicago.eduresearchgate.net

Direct Coexistence Simulations: In this approach, a crystal slab of the solute is placed in direct contact with the solvent in the simulation box. By observing the rates of dissolution or growth at the crystal-liquid interface at different concentrations, the saturation concentration (i.e., the solubility) can be identified. acs.orgchemrxiv.org

Enhanced Sampling Methods: Techniques like Well-Tempered Metadynamics (WTMetaD) can be used to accelerate the slow process of a molecule moving from the crystal surface into the solution. uchicago.eduarxiv.org By calculating the free energy difference between the dissolved and crystallized states, the equilibrium concentration corresponding to solubility can be found. acs.orgarxiv.org

Recent advancements also integrate machine learning and graph convolutional neural networks (GCNs) with molecular fingerprints and physicochemical descriptors to create highly accurate solubility prediction models. nih.govnih.gov These data-driven methods can be trained on existing solubility databases to predict the properties of new molecules. nih.gov

The table below summarizes some molecular simulation techniques used for predicting the solubility of organic solids.

| Simulation Technique | Description | Application Example(s) | Reference(s) |

| Thermodynamic Integration | An indirect method calculating the free energy of solvation by creating a non-physical pathway to transform the solute into solvent molecules. | Acetanilide, Phenacetin | dntb.gov.ua |

| Direct Coexistence | A simulation of the crystal-solvent interface to directly observe dissolution or growth events. | Urea | chemrxiv.org |

| Constant Chemical Potential MD | Maintains a constant chemical potential of the solute, overcoming time scale limitations of direct simulations to find the equilibrium concentration. | Urea, Naphthalene | acs.orguchicago.edu |

| Group Contribution & MD | Combines group contribution methods for pure solid properties with MD simulations for infinite dilution activity coefficients. | Phenanthrene | researchgate.net |

These computational approaches provide a robust framework for estimating the solubility of complex organic molecules like this compound in various solvents, guiding experimental work and formulation development.

Applications in Materials Science and Supramolecular Chemistry

Polymer Synthesis and Engineering

The bifunctional nature of phenanthrene-4,5-dicarboxylic acid makes it a valuable monomer for step-growth polymerization. Its integration into polymer backbones can significantly enhance the material's properties, leading to the development of high-performance plastics and functional polymers for electronic applications.

This compound can be used as a monomer in polycondensation reactions with diamines to produce polyamides. dtic.mil These polymers are a class of thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance. nih.gov The incorporation of the rigid and bulky phenanthrene (B1679779) unit into the polymer backbone is expected to result in materials with high glass transition temperatures (Tg) and enhanced thermal stability. dtic.milnih.gov

Similarly, it can be reacted with amino-ether compounds to synthesize poly(ether amide)s. researchgate.net These polymers combine the desirable properties of polyamides, such as strength and thermal resistance, with the increased solubility and processability conferred by the flexible ether linkages. nih.govresearchgate.net The general approach for synthesizing these polymers involves the polycondensation of a dicarboxylic acid (or its derivative, like an acyl chloride) with a diamine or an amino-ether. dtic.milnih.gov

Table 1: Expected Properties of Phenanthrene-Based Polyamides and Poly(ether amide)s

| Property | Influence of this compound | Rationale |

| Thermal Stability | High | The rigid aromatic structure of the phenanthrene core enhances the thermal degradation temperature. dtic.milnih.gov |

| Mechanical Strength | High | The incorporation of the rigid phenanthrene unit increases the stiffness and strength of the polymer chain. nih.gov |

| Glass Transition Temp. (Tg) | High | The bulky phenanthrene group restricts chain mobility, leading to a higher Tg. nih.gov |

| Solubility | Moderate to Low | The rigid structure may decrease solubility, although the inclusion of ether linkages in poly(ether amide)s can improve it. dtic.milresearchgate.net |

Phenanthrene and its derivatives are known for their intriguing photoluminescent and electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). academie-sciences.fr By incorporating this compound into a polymer chain, it is possible to create polymer chromophores. In these materials, the phenanthrene unit acts as the light-emitting center.

The dicarboxylic acid functionality allows for the covalent integration of the phenanthrene chromophore into the polymer backbone, preventing phase separation and ensuring a uniform distribution of the emissive species. These polymers can be designed to absorb UV light and emit in the blue-green region of the visible spectrum, a characteristic property of many phenanthrene derivatives. academie-sciences.fr The resulting materials are promising for the development of solution-processable, large-area OLED displays and solid-state lighting.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The two carboxylic acid groups of this compound are ideally positioned to act as ligands, binding to metal ions to form a wide array of coordination complexes, including discrete molecules and extended network structures like Metal-Organic Frameworks (MOFs).

This compound can function as a chelating or bridging ligand. The carboxylate groups can coordinate to one or more metal centers in various modes (monodentate, bidentate chelating, bidentate bridging). This versatility allows for the construction of metal complexes with diverse geometries and nuclearities, from simple mononuclear species to complex multinuclear clusters. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. nih.govacs.org

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. google.comnih.gov this compound is an excellent candidate for a "linker" or "strut" in the assembly of MOFs and other coordination polymers. nih.govnih.govrsc.org

The rigid and well-defined geometry of the phenanthrene backbone, combined with the divergent positioning of the carboxylate groups, can direct the formation of highly ordered, porous three-dimensional networks. rsc.org The size and shape of the pores within the resulting MOF can be tuned by the length and geometry of the organic linker. The phenanthrene units themselves can impart functionality to the framework, such as luminescence or specific adsorption properties. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. nih.govresearchgate.net

Table 2: Potential Features of MOFs Derived from this compound

| Feature | Description | Potential Application |

| Porosity | The rigid linker can create permanent microporous or mesoporous structures. | Gas storage (e.g., H₂, CO₂), separation of gases. google.comnih.gov |

| Luminescence | The phenanthrene unit can act as a built-in fluorophore, leading to luminescent MOFs. | Chemical sensing, bio-imaging. nih.govacs.org |

| Catalytic Activity | Open metal sites or functionalized pores can serve as catalytic centers. | Heterogeneous catalysis in organic reactions. researchgate.net |

| Structural Diversity | Can form frameworks with various topologies depending on the metal cluster and synthesis conditions. rsc.orgmdpi.com | Design of novel materials with tailored properties. |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. This compound possesses functional groups that can participate in these interactions, making it a valuable component for designing self-assembling systems.

The planar, aromatic surface of the phenanthrene core is prone to π-π stacking interactions, which can cause the molecules to align in a columnar or layered fashion. rsc.org Concurrently, the carboxylic acid groups are strong hydrogen bond donors and acceptors. This allows for the formation of robust hydrogen-bonding networks, which can further guide the self-assembly process. For instance, pairs of carboxylic acids can form dimeric hydrogen-bonded motifs.

The combination of π-π stacking and hydrogen bonding can lead to the spontaneous formation of well-defined, one-, two-, or three-dimensional supramolecular architectures, such as tapes, sheets, or more complex networks. The ability to form such ordered structures is of interest for applications in crystal engineering, functional gels, and the development of "smart" materials that respond to external stimuli. The self-assembly of phenanthrene-DNA conjugates into nanospheres has been demonstrated, highlighting the crucial role of hydrophobic and π-π interactions in forming ordered nanostructures. nih.gov

Optical and Electronic Materials Development

The phenanthrene moiety is a well-known chromophore, and its incorporation into larger molecules and polymers can impart desirable optical and electronic properties. Phenanthrene and its derivatives are widely investigated for their applications in optoelectronics. beilstein-journals.org

Phenanthrene-containing polymers have been explored for their potential use in organic light-emitting diodes (OLEDs). The phenanthrene unit can be incorporated into the polymer backbone to tune the electronic and photophysical properties of the material. For example, copolymers of naphthalene, a related polycyclic aromatic hydrocarbon, have been shown to be promising materials for blue-emitting OLEDs. mdpi.com Similarly, the rigid structure of phenanthrene can enhance the thermal stability and charge-transporting properties of polymers used in OLEDs. Research in this area focuses on synthesizing new phenanthrene-containing polymers and evaluating their performance in OLED devices, including their efficiency, color purity, and operational lifetime.

The fluorescent properties of the phenanthrene core can be exploited for the development of optical sensors. Polyamides and other polymers incorporating this compound can be designed to exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. The carboxylic acid groups can act as binding sites for metal ions, and this interaction can perturb the electronic structure of the phenanthrene unit, leading to a detectable change in the fluorescence spectrum (e.g., quenching or enhancement of emission). This principle allows for the creation of sensitive and selective sensors for environmental monitoring or biological imaging.

The development of efficient organic photovoltaic (OPV) devices relies on the design of materials that can effectively absorb sunlight and transport charge. Phenanthrene derivatives, due to their aromatic nature and potential for forming ordered structures, are being investigated for their use in OPVs. The broad absorption and good charge-carrier mobility of phenanthrene-based materials make them attractive candidates for both donor and acceptor components in the active layer of an organic solar cell. Research has explored the use of phenanthrene scaffolds in dye-sensitized solar cells (DSSCs), a type of photovoltaic device. beilstein-journals.org The performance of such devices is highly dependent on the molecular design of the phenanthrene derivative and its ability to self-assemble into an optimal morphology for charge separation and transport.

Table 2: Applications of this compound in Optical and Electronic Materials

| Application Area | Role of this compound | Key Properties |

|---|---|---|

| OLEDs | Monomer for luminescent polymers | Electroluminescence, charge transport |

| Optical Sensors | Fluorescent signaling unit in polymers | Fluorescence, ion-binding capability |

Catalytic Applications

Utilization as a Ligand in Transition-Metal Catalysis (e.g., Palladium-catalyzed reactions)

The dicarboxylic acid functionality of phenanthrene-4,5-dicarboxylic acid presents an opportunity for it to act as a bidentate ligand, capable of coordinating with transition metal centers. The formation of stable chelate complexes with metals like palladium is a key area of investigation. While direct, comprehensive studies detailing the catalytic activity of palladium complexes with this compound as the primary ligand are still emerging, the foundational principles of coordination chemistry and the known reactivity of similar dicarboxylic acids suggest significant potential.

The use of bidentate ligands is crucial in many palladium-catalyzed cross-coupling reactions, as they can influence the stability, activity, and selectivity of the catalyst. For instance, palladium complexes with bidentate phosphine (B1218219) ligands are widely used in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. The geometry and electronic nature of the ligand are critical in dictating the outcome of these catalytic cycles.

In a related context, palladium-catalyzed reactions are employed in the synthesis of phenanthrene (B1679779) derivatives themselves. For example, the cyclization of aryl iodides and alkynes in the presence of a palladium catalyst is a known method to construct the phenanthrene framework. researchgate.net While in such cases the dicarboxylic acid moiety might be part of the substrate rather than the ligand, it highlights the compatibility of the phenanthrene backbone within palladium-catalyzed transformations.

The table below summarizes the key components in a representative palladium-catalyzed cross-coupling reaction where a bidentate ligand plays a crucial role. This provides a conceptual framework for how this compound could be integrated as a ligand.

| Component | Function | Example |

| Palladium Precursor | Source of the active palladium catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and modulates its reactivity | PPh₃, dppf, Bidentate Carboxylates |

| Substrate 1 | Aryl or vinyl halide/triflate | Aryl-X (X = I, Br, OTf) |

| Substrate 2 | Organometallic reagent or alkene/alkyne | Aryl-B(OH)₂, R-SnBu₃, Alkyne |

| Base | Activates the organometallic reagent and neutralizes acid byproducts | K₂CO₃, Cs₂CO₃, Et₃N |

| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dioxane, DMF |

Investigation in Redox Chemistry and Decarbonylative Processes

The phenanthrene core of the molecule is known to be redox-active, capable of participating in electron transfer processes. This intrinsic property, combined with the presence of carboxylic acid groups, opens avenues for its investigation in redox chemistry and related decarbonylative reactions.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation in organic chemistry. While thermal decarboxylation often requires harsh conditions, catalytic methods can facilitate this process under milder conditions. In a biological context, the existence of an enzyme named "phenanthrene-4,5-dicarboxylate decarboxylase" has been identified, which specifically catalyzes the removal of a carboxyl group from this compound to yield phenanthrene-4-carboxylate. ethz.ch This enzymatic process underscores the inherent susceptibility of this molecule to decarboxylation.

In synthetic chemistry, photocatalytic decarboxylation has emerged as a powerful tool. Phenanthrene itself can act as a photosensitizer in such reactions. researchgate.net Upon irradiation, it can initiate electron transfer processes that lead to the decarboxylation of other carboxylic acids. While this demonstrates the role of the phenanthrene moiety in facilitating decarboxylation, direct studies on the photocatalytic decarboxylation of this compound itself are a subject of ongoing research.

Decarboxylative cross-coupling reactions, where a carboxylic acid is coupled with another molecule with the concurrent loss of carbon dioxide, are of significant interest as they utilize readily available starting materials. These reactions are often catalyzed by transition metals like palladium. The general mechanism involves the oxidative addition of a halide to the metal center, followed by reaction with the carboxylate, decarboxylation, and reductive elimination to form the new carbon-carbon bond. The potential of this compound to undergo such transformations is an active area of exploration.

The table below outlines the general steps involved in a palladium-catalyzed decarboxylative cross-coupling reaction, providing a basis for understanding how this compound could be a substrate in such a process.

| Reaction Step | Description |

| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex. |

| Carboxylate Exchange | The halide on the palladium complex is replaced by the carboxylate of the substrate (R-COO⁻). |

| Decarboxylation | The R-COO-Pd(II)-Ar complex loses CO₂ to form an R-Pd(II)-Ar intermediate. |

| Reductive Elimination | The R and Ar groups couple, forming the R-Ar product and regenerating the Pd(0) catalyst. |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

Traditional synthesis methods for phenanthrene-4,5-dicarboxylic acid and related compounds often rely on harsh oxidizing agents like chromic acid, which are associated with toxic waste and low regioselectivity. The future of its synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and efficient methodologies.

Key areas of development include:

Advanced Oxidation Processes (AOPs): Research into AOPs offers promising alternatives. These methods utilize powerful oxidizing species, such as hydroxyl radicals, which can be generated using catalysts in conjunction with cleaner oxidants like ozone or hydrogen peroxide. google.comnih.gov For instance, processes using ferrate(VI) have shown high efficiency in the removal and degradation of polycyclic aromatic hydrocarbons (PAHs) from contaminated water. mdpi.com

Catalytic Systems: The development of novel catalysts is central to greener synthesis. Molybdenum-based catalysts activated by aqueous hydrogen peroxide are being explored as replacements for chromium compounds in oxidation reactions. beyondbenign.org Similarly, iron-metallated porphyrins have demonstrated exceptionally high catalytic efficiency in oxidizing PAHs with hydrogen peroxide, an environmentally safe oxidant. researchgate.net

Biocatalytic Synthesis: A forward-looking approach involves leveraging enzymatic processes. As this compound is a natural intermediate in the microbial degradation of pyrene (B120774), future research could focus on harnessing the specific enzymes involved, such as dioxygenases, to develop a biocatalytic route from pyrene or other precursors. This approach would operate under mild conditions and offer high specificity.

Biomass-Derived Feedstocks: Drawing inspiration from the broader trend in chemical manufacturing, future routes could explore the synthesis of similar dicarboxylic acids from renewable biomass-derived platform molecules. nih.govresearchgate.net While not yet applied to this compound, these sustainable strategies provide a blueprint for future research. rsc.org

Exploration of Novel High-Performance Materials

The dicarboxylic acid functionality makes this compound an ideal building block, or monomer, for the synthesis of advanced polymers and functional materials. Its rigid, planar phenanthrene (B1679779) core can impart exceptional thermal stability and unique photophysical properties to the resulting materials.

Emerging opportunities include:

High-Performance Polymers: Phenanthrene-based structures are being integrated into polymers for organic electronics. For example, imide-functionalized phenanthrene polymers have been developed for use as n-type materials in organic thin-film transistors (OTFTs). researchgate.net The dicarboxylic acid groups of this compound would allow it to be used in the synthesis of polyesters and polyamides with high thermal resistance and potentially liquid crystalline properties, suitable for specialty engineering applications.

Metal-Organic Frameworks (MOFs): The compound is a prime candidate for use as an organic linker in the construction of MOFs. nih.gov MOFs are crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net By combining this compound with various metal ions, novel frameworks with tailored pore sizes and functionalities could be designed. google.comacs.orgrsc.org The phenanthrene unit itself could contribute to the MOF's properties, such as fluorescence for sensing applications.

Organic Electronics and Photonics: Sterically hindered phenanthrene derivatives have been synthesized for use in organic electronics. nih.gov The unique electronic and photophysical properties of the phenanthrene ring system make its derivatives, including those of this compound, attractive for applications in organic light-emitting diodes (OLEDs) and photovoltaics.

Table 1: Potential Applications in High-Performance Materials

| Material Class | Potential Application | Key Properties Conferred by this compound |

|---|---|---|

| Polymers (Polyesters, Polyamides) | Organic Thin-Film Transistors, Specialty Plastics | High thermal stability, mechanical rigidity, liquid crystallinity. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Chemical Sensing, Catalysis | Defined porosity, high surface area, fluorescence. researchgate.netgoogle.com |

| Organic Electronics | Organic LEDs (OLEDs), Photovoltaics | Charge transport capabilities, photoluminescence. nih.gov |

Advanced Understanding of Complex Biodegradation Mechanisms and Environmental Fate

This compound is a xenobiotic compound and a crucial intermediate in the environmental breakdown of other pollutants. ebi.ac.uk A deep understanding of its formation and subsequent degradation is vital for assessing the environmental fate of high-molecular-weight PAHs.

Detailed research findings indicate:

Formation from Pyrene Degradation: It is now well-established that this compound is a key metabolite in the biodegradation of pyrene, a four-ring PAH. nih.govasm.org Microorganisms, particularly from the genus Mycobacterium, initiate the attack on pyrene via dioxygenation at the C-4 and C-5 positions (the K-region). asm.orgnih.gov This forms cis-4,5-dihydroxy-4,5-dihydropyrene, which is then dehydrogenated. The resulting 4,5-dihydroxypyrene (B1240782) undergoes an ortho-cleavage ring fission, yielding this compound. nih.gov

The Phthalate (B1215562) Pathway: Once formed, this compound does not typically accumulate in the environment. It is further metabolized through the phthalate degradation pathway. nih.govscispace.com This involves the decarboxylation of the intermediate, leading to simpler aromatic acids like phthalic acid, which are then funneled into central metabolism. researchgate.netresearchgate.net

Role of Microbial Consortia: The complete mineralization of complex PAHs like pyrene often requires the synergistic action of a microbial consortium. Different species may carry out different steps of the degradation pathway. For instance, one species might be highly efficient at converting pyrene to this compound, while another specializes in metabolizing phthalate pathway intermediates. scispace.com

Table 2: Biodegradation Pathway of Pyrene via this compound

| Step | Precursor | Enzyme/Process | Product | Reference(s) |

|---|---|---|---|---|

| 1 | Pyrene | Dioxygenase | cis-4,5-Pyrene-dihydrodiol | nih.gov |

| 2 | cis-4,5-Pyrene-dihydrodiol | Dehydrogenase | 4,5-Dihydroxypyrene | nih.gov |

| 3 | 4,5-Dihydroxypyrene | Ring Cleavage Dioxygenase (ortho-cleavage) | This compound | nih.gov |

| 4 | This compound | Decarboxylation / Further metabolism | Phthalate Pathway Intermediates | asm.orgnih.govscispace.com |

Predictive Modeling and Data-Driven Design for Derivatization and Applications

The high cost and time associated with laboratory-based synthesis and testing have spurred the use of computational methods to accelerate materials discovery. Predictive modeling and data-driven design represent a significant opportunity for exploring the potential of this compound and its derivatives.

Emerging research directions in this area include:

Quantum Mechanical Simulations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties of novel phenanthrene derivatives. Such studies can calculate frontier molecular orbital energies (HOMO/LUMO) to assess their suitability for organic solar cells and other electronic applications before synthesis is ever attempted. researchgate.net

Molecular Docking: For applications in biotechnology or pharmacology, molecular docking simulations can predict how derivatives of this compound might bind to specific proteins or biological targets. academie-sciences.frepa.govnih.gov This in silico approach is crucial for rational drug design and for understanding potential bioactivity, guiding synthetic efforts toward the most promising molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate variations in the chemical structure of compounds with changes in a specific property (e.g., electronic mobility, binding affinity). By developing QSAR models for phenanthrene-based compounds, researchers can predict the properties of yet-to-be-synthesized derivatives, enabling a data-driven design process. nih.govnih.gov

Integrated Computational Materials Engineering (ICME): This approach combines multiscale modeling tools to design new materials from the atomic level up. researchgate.netyoutube.com For this compound, ICME could be used to design novel polymers or MOFs, predict their material properties (like mechanical strength or thermal stability), and optimize their performance for specific engineering applications, significantly reducing the experimental workload. mpie.de

常见问题

Q. What are the primary synthetic routes for Phenanthrene-4,5-dicarboxylic acid?

this compound (P45DCA) is synthesized via two main pathways:

- Schmidt Reaction : Oxidation of lactol derivatives (e.g., 4-formyl-5-phenanthroic acid lactol) under Schmidt reaction conditions yields P45DCA as a product alongside 1-aza-pyren-2(1H)-one. Hydrazoic acid selectively attacks aldehyde sites during this process .

- Oxidation of Precursors : Direct oxidation of intermediates like 4,5-dihydroxypyrene or pyrene-derived dihydrodiols (e.g., cis-4,5-pyrene-dihydrodiol) generates P45DCA as a key metabolite in microbial degradation pathways .

Q. What analytical techniques are used to characterize this compound?

Structural and functional characterization employs:

Q. What role do specific enzymes play in the catabolism of this compound?

Key enzymes include:

- Dioxygenases : Initiate pyrene degradation by forming dihydrodiol intermediates (e.g., cis-4,5-pyrene-dihydrodiol), precursors to P45DCA .

- Dehydrogenases : Convert dihydrodiols to dihydroxypyrene, which undergoes ortho-cleavage to form P45DCA .

- Decarboxylases : Further metabolize P45DCA into smaller aromatic acids like 3,4-dihydroxyphenanthrene .

Advanced Research Questions

Q. How do microbial degradation pathways of pyrene lead to this compound?

Pyrene degradation in bacteria like Mycobacterium sp. KMS follows:

- Step 1 : Dioxygenation at C4-C5 positions forms cis-4,5-pyrene-dihydrodiol.

- Step 2 : Dehydrogenation produces 4,5-dihydroxypyrene, which undergoes ortho-cleavage to yield P45DCA.

- Step 3 : P45DCA is decarboxylated to phenanthrene-4-carboxylic acid, entering the phthalate pathway . Key Evidence : Proteomic studies (2-D gel electrophoresis) confirm induction of dioxygenases and dehydrogenases during pyrene metabolism .

Q. How to resolve contradictions in reported biodegradation pathways?

Discrepancies arise from strain-specific metabolic strategies:

- Mycobacterium sp. KMS fully mineralizes P45DCA via phthalate , while Sphingomonas spp. accumulate it as an intermediate .

- Methodology : Use isotopic tracing (-pyrene) and mutant strain analysis to map pathway branches. For example, Mycobacterium sp. AP1 produces 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid, indicating alternative ring-cleavage mechanisms .

Q. What methodological approaches confirm the structural integrity of this compound in complex matrices?

- LC-MS/MS : Quantifies P45DCA in environmental samples (e.g., soil) while distinguishing it from isomers .

- Enzyme Assays : Monitor activity of P45DCA-specific decarboxylases using UV-Vis spectroscopy (e.g., absorbance at 340 nm for NADH-dependent reactions) .

Methodological Recommendations

- For synthesis optimization , vary sulfuric acid concentration in Schmidt reactions to control product ratios (e.g., P45DCA vs. imide derivatives) .

- In biodegradation studies , use proteomics (2-D gels) to identify induced enzymes like aromatic-ring-hydroxylating dioxygenases .

- For analytical challenges , combine XRD with Hirshfeld analysis to resolve crystal packing ambiguities in P45DCA derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。